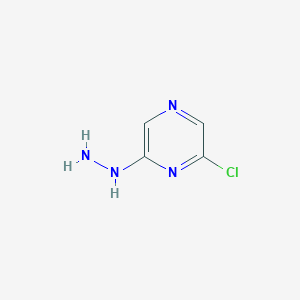

2-Chloro-6-hydrazinylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDQSVIJHNBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507103 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-29-3 | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63286-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydrazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic protocol, methods for characterization, and explores its potential biological relevance through the lens of cholinergic signaling.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The proposed method is adapted from the established synthesis of the analogous compound, 2-Chloro-6-hydrazinopyridine[1]. The reaction involves the displacement of a chlorine atom from 2,6-dichloropyrazine (B21018) with hydrazine (B178648) hydrate (B1144303).

Proposed Experimental Protocol:

-

Materials:

-

2,6-dichloropyrazine

-

Hydrazine hydrate (80% solution in water)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in methanol.

-

To this solution, add hydrazine hydrate (an excess of 5-10 molar equivalents is recommended to favor monosubstitution).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) to allow for the initial substitution.

-

Following the initial stirring, heat the mixture to reflux for an extended period (e.g., 10 days) to drive the reaction to completion[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in a minimal amount of hot methanol and recrystallize by the slow addition of water until turbidity is observed, followed by cooling.

-

Collect the precipitated product by vacuum filtration, wash with a cold methanol/water mixture, and dry under vacuum.

-

Reaction Stoichiometry and Yield:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 1 | (example) |

| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 5-10 | (example) |

| Methanol | CH₄O | 32.04 | - | (solvent) |

| This compound | C₄H₅ClN₄ | 144.57 | (expected) | (yield) |

Note: The exact quantities and yield will depend on the scale of the reaction.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the hydrazinyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrazine ring. For a related compound, (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine, the pyrazine protons appear in the aromatic region[2].

Expected ¹H NMR Data (in CDCl₃):

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Pyrazine-H (2) | Singlet | ~8.0-8.3 | - |

| Hydrazinyl-NH | Broad Singlet | (variable) | - |

| Hydrazinyl-NH₂ | Broad Singlet | (variable) | - |

Note: The chemical shifts of N-H protons are concentration and solvent-dependent and may exchange with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Data (KBr pellet):

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=N, C=C (Pyrazine ring) | Stretching | 1600-1450 |

| N-H (Hydrazine) | Bending (Scissoring) | ~1650 |

| C-Cl | Stretching | 850-550 |

For comparison, the FT-IR spectrum of (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine shows a C-Cl stretch at 610 cm⁻¹, C-N stretch at 1170 cm⁻¹, C=C at 1511 cm⁻¹, C=N at 1647 cm⁻¹, and an N-H stretch at 3248 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (144.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 144/146 | Molecular ion peak [M]⁺ |

| (variable) | Fragments from the loss of N₂H₃, Cl, etc. |

Biological Context and Signaling Pathway

Derivatives of pyrazine are known to exhibit a range of biological activities. Notably, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potent acetylcholinesterase inhibitors[2]. Acetylcholinesterase (AChE) is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition

Figure 1: Cholinergic Signaling Pathway and AChE Inhibition. This diagram illustrates the synthesis and release of acetylcholine (ACh) from the presynaptic neuron, its interaction with postsynaptic receptors, and its degradation by acetylcholinesterase (AChE) in the synaptic cleft. This compound derivatives can inhibit AChE, leading to increased cholinergic signaling.

Experimental Workflow

The synthesis and characterization of this compound follow a logical experimental workflow.

Figure 2: Experimental Workflow. This flowchart outlines the key stages in the synthesis and characterization of this compound, from starting materials to the pure, characterized product.

References

Spectroscopic Characterization of 2-Chloro-6-hydrazinylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. It also outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar heterocyclic amines and pyrazine (B50134) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-3/H-5 | ~ 7.8 - 8.2 (singlet or narrow doublet) | - | The two pyrazine protons are in a chemically equivalent environment, likely resulting in a single resonance. |

| -NH₂ | ~ 4.5 - 5.5 (broad singlet) | - | Protons on the nitrogen of the hydrazinyl group; chemical shift and peak shape can be highly dependent on solvent and concentration. |

| -NH- | ~ 8.0 - 9.0 (broad singlet) | - | Proton on the nitrogen attached to the pyrazine ring; its chemical shift is also solvent and concentration-dependent. |

| C-2 | - | ~ 155 - 160 | Carbon atom attached to the chlorine. |

| C-3/C-5 | - | ~ 130 - 135 | Pyrazine ring carbons attached to hydrogen atoms. |

| C-6 | - | ~ 150 - 155 | Carbon atom attached to the hydrazinyl group. |

Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazine) | Stretching | 3200 - 3400 | Medium, often two bands |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=N, C=C (Aromatic Ring) | Stretching | 1550 - 1650 | Medium to Strong |

| N-H (Hydrazine) | Bending (Scissoring) | 1580 - 1650 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Table 3: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| [M]⁺ | [C₄H₅ClN₄]⁺ | Molecular ion peak. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. |

| [M-N₂H₃]⁺ | [C₄H₂ClN]⁺ | Loss of the hydrazinyl radical. |

| [M-Cl]⁺ | [C₄H₅N₄]⁺ | Loss of a chlorine radical. |

| [C₃H₂N₃]⁺ | Fragmentation of the pyrazine ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid heterocyclic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In EI, the sample is bombarded with high-energy electrons to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Chemical properties and reactivity of 2-Chloro-6-hydrazinylpyrazine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on this compound is limited. This guide synthesizes available data and provides logical extrapolations based on fundamental chemical principles and analogies to similar structures, such as its pyridine (B92270) counterpart.

Introduction

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrazine (B50134) core substituted with a reactive chlorine atom and a nucleophilic hydrazine (B178648) group, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. The pyrazine moiety itself is a well-known scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility based on available data.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely reported in the literature. The following table summarizes its basic identifiers and notes where data is currently unavailable.

| Property | Data | Source |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| CAS Number | 63286-29-3 | [2][3] |

| Appearance | Solid (Expected) | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Spectroscopic Data

While specific spectra are proprietary, commercial suppliers indicate the availability of various spectroscopic datasets for this compound, which are essential for structure confirmation and purity assessment.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and signals corresponding to the protons of the hydrazine group (-NHNH₂). The chemical shifts of the ring protons will be influenced by the electronic effects of the chloro and hydrazinyl substituents.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four signals corresponding to the carbon atoms of the pyrazine ring. The carbons attached to the chlorine and hydrazine groups will exhibit characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration.

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a common and logical synthetic route can be inferred from the well-documented synthesis of its pyridine analog, 2-chloro-6-hydrazinopyridine, which involves the nucleophilic aromatic substitution of a corresponding dichloro-precursor with hydrazine.

The proposed synthesis would proceed via the reaction of 2,6-dichloropyrazine (B21018) with hydrazine hydrate (B1144303). This reaction leverages the greater reactivity of one chlorine atom, allowing for a selective monosubstitution.

Caption: Proposed synthetic route for this compound.

Representative Experimental Protocol

This protocol is representative and based on the synthesis of analogous compounds.[4] Optimization would be required.

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol, add hydrazine hydrate (typically an excess, e.g., 2-4 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., reflux) and monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be triturated with water or a non-polar solvent to precipitate the product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the chloro substituent on the electron-deficient pyrazine ring and the nucleophilic hydrazine moiety. This dual reactivity allows for selective, stepwise functionalization.

Reactions at the Chloro Group

The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. Common nucleophiles that can displace the chloride include:

-

Amines (primary and secondary)

-

Thiols (thiolates)

-

Alkoxides and phenoxides

Caption: Nucleophilic aromatic substitution at the C2 position.

Reactions at the Hydrazine Group

The hydrazine group is a potent nucleophile and is a key functional handle for building larger molecular scaffolds.

-

Hydrazone Formation: The most common reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of Schiff bases and is widely used in creating ligands for metal complexes and compounds with biological activity.[5]

-

Cyclization Reactions: The hydrazine group is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, and reaction with reagents providing a single carbon atom (like formic acid or orthoesters) can yield triazole rings.

-

Oxidation: The hydrazine group can be oxidized. Depending on the conditions, this could lead to the formation of a diazonium species, which can then be used in subsequent transformations.

Caption: Formation of a hydrazone from this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not detailed in the available literature, its structural motifs are significant. Pyrazine derivatives are known to possess a wide range of pharmacological activities. Furthermore, the positional isomer, 2-chloro-3-hydrazinopyrazine, has been used to synthesize derivatives that act as acetylcholinesterase inhibitors, suggesting potential applications for this class of compounds in neurodegenerative disease research. The ability to readily form hydrazones and other derivatives makes this compound a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable bifunctional building block for organic synthesis. Its key chemical features—a chloro group amenable to nucleophilic substitution and a hydrazine moiety ready for condensation and cyclization reactions—allow for diverse and controlled molecular elaborations. While detailed experimental data is sparse in public-access literature, its reactivity can be reliably predicted from fundamental chemical principles, making it a compound of high interest for the synthesis of novel heterocyclic systems for applications in materials science and medicinal chemistry. Further research into its specific properties and reactions is warranted to fully exploit its synthetic potential.

References

- 1. This compound | C4H5ClN4 | CID 12693185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-6-HYDRAZINOPYRAZINE(63286-29-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-CHLORO-6-HYDRAZINOPYRAZINE | 63286-29-3 [chemicalbook.com]

- 4. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]

- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-hydrazinylpyrazine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The pyrazine (B50134) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a chloro and a hydrazinyl group at the 2 and 6 positions, respectively, of the pyrazine ring creates a versatile chemical entity, 2-chloro-6-hydrazinylpyrazine. This core structure and its derivatives are of significant interest to researchers and drug development professionals due to their potential to interact with various biological targets. The electron-withdrawing nature of the pyrazine ring and the nucleophilic character of the hydrazinyl group make this scaffold an excellent starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including kinase inhibition, antimicrobial effects, and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a commercially available dihalopyrazine, which undergoes a nucleophilic substitution reaction with hydrazine (B178648). The resulting this compound is a key intermediate that can be further modified, most commonly through condensation of the hydrazinyl moiety with various aldehydes or ketones to form hydrazone derivatives.

A representative synthetic protocol for a closely related analog, 2-chloro-3-hydrazinopyrazine, involves the reaction of 2,3-dichloropyrazine (B116531) with hydrazine hydrate (B1144303) in an alcoholic solvent.[1] This is followed by the condensation of the resulting hydrazinopyrazine with a variety of substituted aldehydes to yield the final hydrazone derivatives.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-(2-benzylidene)hydrazinyl)pyrazine (A Representative Analog)

-

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine. To a solution of 2,3-dichloropyrazine (1.0 mmol) in ethanol (B145695) (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 2-chloro-3-hydrazinopyrazine.

-

Step 2: Synthesis of (E)-2-Chloro-3-(2-benzylidene)hydrazinyl)pyrazine. A mixture of 2-chloro-3-hydrazinopyrazine (0.5 mmol) and benzaldehyde (B42025) (0.5 mmol) in ethanol (15 mL) is refluxed for 4 hours.[1] After cooling to room temperature, the precipitate formed is filtered, washed with cold ethanol, and dried to give the desired product.[1]

Diagram of Synthetic Workflow

Caption: Synthetic scheme for 2-chloro-3-hydrazinopyrazine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core and its analogs have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Acetylcholinesterase Inhibition

A series of (E)-2-chloro-3-(2-(substituted benzylidene)hydrazinyl)pyrazine derivatives has been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Several of these compounds exhibited potent AChE inhibitory effects.[1]

| Compound ID | Substituent on Benzylidene Ring | AChE IC50 (µM)[1] |

| CHP1 | 4-methoxy | - |

| CHP4 | 2-hydroxy | 3.76 |

| CHP5 | 4-chloro | 4.2 |

| Donepezil (Standard) | - | 0.53 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity can be determined using a modified Ellman's method.[1]

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) from electric eel, and the test compounds.

-

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

-

The absorbance is measured at 412 nm every 13 seconds for 65 seconds using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank.

-

IC50 values are determined from the dose-response curves.[1]

-

Anticancer Activity

While specific data for this compound derivatives is limited, the broader class of pyrazine and hydrazone derivatives has shown significant promise as anticancer agents.[2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of compounds on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Diagram of Kinase Inhibition Signaling Pathway

Caption: Pyrazine derivatives can inhibit kinase activity, blocking downstream signaling.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial properties.[6][7] The incorporation of the pyrazine ring, which is present in some known antimicrobial agents, may enhance this activity. These compounds can be evaluated for their efficacy against a panel of bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

-

Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships

For the 2-chloro-3-hydrazinopyrazine derivatives evaluated as AChE inhibitors, the nature of the substituent on the benzylidene ring significantly influences the activity. The presence of a hydroxyl group at the 2-position (CHP4) or a chloro group at the 4-position (CHP5) of the benzylidene ring resulted in the most potent compounds in the series.[1] This suggests that hydrogen bonding and electronic effects play a crucial role in the interaction with the active site of the enzyme.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their straightforward synthesis allows for the creation of diverse chemical libraries. The demonstrated activity of analogs as acetylcholinesterase inhibitors, coupled with the known potential of the pyrazine and hydrazone moieties in anticancer and antimicrobial applications, underscores the importance of further research into this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound derivatives.

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the stability and degradation of 2-Chloro-6-hydrazinylpyrazine is publicly available. This guide is a comprehensive overview based on the known chemistry of the pyrazine (B50134) ring, chloro- and hydrazinyl- functional groups, and general principles of forced degradation studies as outlined in ICH guidelines. The proposed degradation pathways are theoretical and require experimental verification.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The presence of a pyrazine ring, a reactive chlorine atom, and a nucleophilic hydrazinyl group suggests that the molecule may be susceptible to degradation under various environmental conditions. Understanding the stability and degradation profile of this compound is crucial for its development as a drug substance, for defining storage conditions, and for identifying potential impurities. This technical guide provides an in-depth analysis of the potential stability challenges and degradation pathways of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C4H5ClN4 |

| Molecular Weight | 144.56 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 135-140 °C |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |

Potential Degradation Pathways

The degradation of this compound is likely to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are the chloro and hydrazinyl substituents on the pyrazine ring.

The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water (hydrolysis), particularly under acidic or basic conditions.

-

Acid-catalyzed hydrolysis: Under acidic conditions, the pyrazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. This would lead to the formation of 2-Hydrazinyl-6-hydroxypyrazine and hydrochloric acid.

-

Base-catalyzed hydrolysis: In alkaline conditions, hydroxide (B78521) ions can directly attack the carbon atom bearing the chlorine, resulting in the same hydroxylated product.

The hydrazinyl group is known to be susceptible to oxidation.[1][2][3][4][5] Oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen catalyzed by metal ions, can lead to a variety of degradation products.[1][2] Potential oxidation products include the corresponding diazene, which could be further oxidized or undergo other reactions. The pyrazine ring itself is generally stable to oxidation, but the hydrazinyl group is a primary target.

Exposure to light, particularly UV radiation, can induce photochemical degradation.[6] Chloro-substituted aromatic compounds can undergo homolytic cleavage of the carbon-chlorine bond to form radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The pyrazine ring itself may also be susceptible to photochemical reactions.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] The following are detailed, albeit generic, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[8][9]

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of methanol and water. This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60 °C for 24 hours.

-

At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60 °C for 24 hours.

-

At appropriate time intervals, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of water.

-

Keep the solution at 60 °C for 24 hours.

-

At appropriate time intervals, withdraw an aliquot, dilute, and analyze by HPLC.

-

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time intervals, withdraw an aliquot, dilute, and analyze by HPLC.

-

Solid State:

-

Place a known amount of solid this compound in a petri dish.

-

Expose the solid to a temperature of 80 °C for 48 hours in a calibrated oven.

-

At appropriate time intervals, withdraw a sample, dissolve it in the solvent, dilute, and analyze by HPLC.

-

-

Solution State:

-

Heat the stock solution at 80 °C for 48 hours.

-

At appropriate time intervals, withdraw an aliquot, cool to room temperature, dilute, and analyze by HPLC.

-

-

Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At appropriate time intervals, withdraw samples, dilute if necessary, and analyze by HPLC.

The following workflow diagram outlines the process of a forced degradation study.

Caption: A typical workflow for a forced degradation study.

Data Presentation

While specific quantitative data for this compound is not available in the literature, a forced degradation study would typically generate data that can be summarized as shown in Table 2. This table serves as a template for presenting such results.

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Time (hours) | % Assay of this compound | % Individual Degradant | % Total Degradants | Mass Balance (%) |

| 0.1 M HCl (60 °C) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH (60 °C) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 3% H₂O₂ (RT) | 0 | 100.0 | - | - | 100.0 |

| 2 | |||||

| 8 | |||||

| 24 | |||||

| Thermal (80 °C, Solid) | 0 | 100.0 | - | - | 100.0 |

| 24 | |||||

| 48 | |||||

| Photolytic (ICH Q1B) | - |

Conclusion

The stability of this compound is a critical parameter for its potential development in various applications. Based on its chemical structure, the compound is likely susceptible to degradation via hydrolysis, oxidation, and photolysis. The primary degradation products are expected to result from the transformation of the chloro and hydrazinyl functional groups. This technical guide provides a framework for investigating the stability of this compound through forced degradation studies. The detailed experimental protocols and the proposed degradation pathways serve as a starting point for researchers to design and execute comprehensive stability studies, which are essential for ensuring the quality, safety, and efficacy of any product containing this compound. It is imperative that these theoretical pathways and protocols are validated through rigorous experimental work.

References

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. scispace.com [scispace.com]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold for synthesizing novel derivatives with diverse biological activities. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for rational drug design and the development of new materials. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level. This guide details the standard computational methodologies for a thorough quantum chemical analysis of this compound, focusing on Density Functional Theory (DFT). It outlines the procedural workflow, from geometry optimization to the calculation of key electronic and spectroscopic parameters. While specific experimental data for this molecule is not widely published, this document serves as a comprehensive protocol for researchers aiming to perform such computational studies.

Introduction to Computational Analysis of this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, stability, and reactivity. For a molecule like this compound, which possesses multiple reactive sites—the pyrazine (B50134) ring, the chloro substituent, and the hydrazinyl group—these calculations can predict its behavior in chemical reactions, its interaction with biological targets, and its spectroscopic signatures.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy.[1] This guide focuses on the application of DFT to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. The insights gained from these calculations can guide synthetic efforts and aid in the interpretation of experimental data.

Computational Methodology (Experimental Protocols)

This section details the recommended computational workflow for a comprehensive quantum chemical study of this compound. The protocols are based on widely accepted practices for similar heterocyclic systems.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. The geometry of this initial structure is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

-

Software: The Gaussian suite of programs is a standard choice for such calculations.

-

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice for organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Procedure: A geometry optimization is performed in the gas phase. The convergence criteria should be set to tight to ensure a true energy minimum is reached.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental FT-IR and FT-Raman spectra for validation of the computational model.

Electronic Properties Calculation

Once the optimized geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer, hyperconjugative interactions, and lone pair delocalization.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, which is useful for understanding the molecule's polarity and reactive sites.

Data Presentation

The quantitative data obtained from the calculations should be organized into tables for clarity and ease of comparison. The following are examples of how this data can be presented.

Disclaimer: The numerical values in the following tables are hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available. They represent typical values for similar heterocyclic molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N1 | 1.34 |

| N1-C2 | 1.33 | |

| C2-N2 | 1.34 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.39 | |

| C4-C1 | 1.40 | |

| C1-Cl | 1.74 | |

| C3-N3 | 1.38 | |

| N3-N4 | 1.41 | |

| Bond Angles | N1-C1-C4 | 122.5 |

| C1-N1-C2 | 117.0 | |

| N1-C2-N2 | 123.0 | |

| C2-N2-C3 | 116.5 | |

| N2-C3-C4 | 122.0 | |

| C3-C4-C1 | 119.0 | |

| Cl-C1-N1 | 115.0 | |

| N4-N3-C3 | 118.0 | |

| Dihedral Angles | Cl-C1-N1-C2 | 180.0 |

| C4-C3-N3-N4 | 178.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Visualization of Computational Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the computational study and the relationships between different calculated properties.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Relationship between calculated properties and molecular insights.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols, researchers can obtain valuable data on the molecule's geometric, electronic, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and for the rational design of new derivatives with potential applications in drug development and materials science. The provided workflow and data presentation templates serve as a robust starting point for future in-silico investigations of this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Chloro-6-hydrazinylpyrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the proposed experimental protocols for the synthesis, characterization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a detailed procedural roadmap for researchers undertaking this analysis. It includes template tables for data presentation and visualizations of the experimental workflows.

Introduction

The pyrazine (B50134) ring is a core component in numerous FDA-approved drugs, and the hydrazine (B178648) moiety is a versatile functional group for synthesizing a wide range of heterocyclic compounds. The combination of a chloro-substituent and a hydrazinyl group on a pyrazine ring, as in this compound, offers multiple reactive sites for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2]

The determination of the precise molecular geometry, conformational preferences, and intermolecular interactions through single-crystal X-ray analysis can provide invaluable insights for computational modeling, ligand-based drug design, and understanding potential binding interactions with biological targets.

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, purification, and analysis of this compound.

2.1. Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a di-chlorinated pyrazine with hydrazine hydrate (B1144303). This method is analogous to the synthesis of similar hydrazinopyridine derivatives.[3][4]

-

Materials: 2,6-dichloropyrazine (B21018), hydrazine hydrate (80% in water), methanol (B129727).

-

Procedure:

-

Dissolve 2,6-dichloropyrazine in methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is then refluxed for a specified period (e.g., 10-24 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from a suitable solvent system (e.g., methanol/water) to yield purified this compound.

-

2.2. Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the proton spectrum to identify the chemical shifts and coupling patterns of the pyrazine and hydrazine protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to determine the number and chemical environment of the carbon atoms.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Analysis: Determine the molecular weight of the compound and analyze the fragmentation pattern. The presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Identify characteristic absorption bands for N-H stretching (hydrazine group), C=N and C=C stretching (pyrazine ring), and C-Cl stretching. N-H stretches are typically observed in the 3100-3400 cm⁻¹ region.[1]

-

2.3. Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure.

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) at room temperature.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Data Presentation

The crystallographic data and structural parameters obtained from the analysis should be summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Details (Template)

| Parameter | Value (Illustrative) |

| Empirical formula | C₄H₅ClN₄ |

| Formula weight | 144.56 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic (Example) |

| Space group | P2₁/c (Example) |

| Unit cell dimensions | a = X.XXXX(X) Å α = 90° |

| b = Y.YYYY(Y) Å β = YY.YY(Y)° | |

| c = Z.ZZZZ(Z) Å γ = 90° | |

| Volume | VVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | NNNN / N / NNN |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2σ(I)] | R₁ = 0.XXXX, wR₂ = 0.XXXX |

| R indices (all data) | R₁ = 0.YYYY, wR₂ = 0.YYYY |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Template)

| Bond | Length (Å) | Angle | Degree (°) |

| Cl1-C2 | X.XXX(X) | N1-C2-N3 | YYY.Y(Y) |

| N1-C6 | Y.YYY(Y) | C2-N3-C4 | XXX.X(X) |

| N4-N5 | Z.ZZZ(Z) | C5-C6-N1 | ZZZ.Z(Z) |

| C6-N4 | A.AAA(A) | N5-N4-C6 | AAA.A(A) |

Table 3: Hydrogen Bond Geometry (Å, °) (Template)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N5—H5A···N1ⁱ | X.XX | Y.YY | Z.ZZZ(Z) | YYY.Y |

| N5—H5B···Cl1ⁱⁱ | A.AA | B.BB | C.CCC(C) | XXX.X |

| Symmetry codes: (i) x, y, z+1; (ii) x+1, y, z |

Visualizations of Experimental Workflows

Diagram 1: Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Diagram 2: Crystallographic Analysis Workflow

Caption: Step-by-step workflow for single-crystal X-ray analysis.

Expected Structural Features and Significance

Based on analogous structures, the crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The hydrazine group provides both hydrogen bond donors (-NH₂) and acceptors (-NH-), potentially forming extensive networks. For instance, N-H···N and N-H···Cl hydrogen bonds are highly probable, which would link molecules into chains, sheets, or three-dimensional architectures.[6][7]

The planarity of the pyrazine ring and the torsional angles involving the hydrazinyl and chloro substituents will be of key interest. These parameters define the overall molecular conformation and are crucial for understanding how the molecule might fit into a protein's active site. The analysis would provide empirical data to benchmark and improve computational models for virtual screening and drug design.

Conclusion

This technical guide outlines a comprehensive plan for the definitive structural elucidation of this compound. While the specific crystal structure data is not yet available, the proposed experimental protocols for synthesis, characterization, and single-crystal X-ray diffraction provide a clear and robust pathway for its determination. The resulting structural information would be of high value to the medicinal chemistry and drug development communities, enabling a deeper understanding of its chemical properties and facilitating its use in the design of novel therapeutics.

References

- 1. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]

- 4. 2-Chloro-6-hydrazinopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Information [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-6-hydrazinylpyrazine: A Technical Guide for Drug Development

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility profile. Understanding solubility is paramount for advancing preclinical development, as it directly impacts synthesis, purification, formulation, and ultimately, bioavailability.[1][2]

Understanding the Solubility Profile: What is Known

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. However, valuable insights can be drawn from analogous structures, such as 2-chloro-6-hydrazinopyridine. For this related compound, it is reported to exhibit some level of solubility in polar organic solvents like methanol (B129727) and ethanol, while having limited solubility in non-polar solvents such as n-hexane.[3] This suggests that the hydrogen bonding capabilities of the hydrazinyl group and the polarity of the pyrazine (B50134) ring in this compound will likely lead to a similar trend in its solubility behavior.

Framework for Experimental Solubility Determination

To empower researchers in generating crucial solubility data, this section outlines a robust experimental protocol based on the widely accepted shake-flask method.[4] This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4]

Detailed Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, heptane) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

-

Data Presentation: All experimentally determined solubility data should be meticulously recorded. The following table provides a structured template for easy comparison of results.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Heptane | 25 | HPLC |

Logical Workflow for Solubility Assessment in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery and development.[5][6] The following diagram illustrates a typical workflow, from initial screening to its impact on preclinical formulation decisions.

This workflow begins with high-throughput kinetic solubility screening to quickly categorize compounds.[5][6] Promising candidates then undergo more rigorous thermodynamic solubility testing in a variety of relevant organic and aqueous media. This data informs structure-solubility relationship studies, guiding medicinal chemists in optimizing the compound's properties. Finally, for a lead candidate, solubility in biorelevant media is assessed to guide the selection of an appropriate formulation for in vivo pharmacokinetic studies.

Conclusion

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 2-Chloro-6-hydrazinopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Information [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound that holds significant promise as a versatile scaffold in drug discovery. Its unique chemical architecture, featuring a reactive hydrazinyl group and a chloro-substituted pyrazine (B50134) ring, provides a facile entry point for the synthesis of a diverse array of derivatives. While direct biological data on the parent compound is limited, extensive research on its derivatives has unveiled a broad spectrum of potential therapeutic applications. This technical guide consolidates the current understanding of the biological activities associated with this compound derivatives, with a primary focus on their roles as acetylcholinesterase inhibitors, antimicrobial agents, and anticancer therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to empower researchers in their exploration of this promising chemical entity.

Introduction

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The incorporation of a hydrazinyl moiety introduces a highly nucleophilic and reactive handle, enabling the straightforward synthesis of hydrazones and other derivatives. This reactivity, coupled with the electronic properties of the chloro-substituted pyrazine ring, makes this compound an attractive starting material for the development of novel bioactive molecules. This guide will delve into the key biological activities demonstrated by derivatives of this compound, providing a foundation for future drug development efforts.

Potential Biological Activities

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

Derivatives of 2-chloro-3-hydrazinopyrazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's.

A series of pyrazine-based Schiff bases (CHP1-5), synthesized from 2-chloro-3-hydrazinopyrazine, demonstrated significant AChE inhibitory effects.[1] The quantitative data for these derivatives are summarized in the table below.

| Compound ID | Structure | IC50 (µM) vs. AChE |

| CHP1 | (E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine | >10 |

| CHP2 | (E)-2-chloro-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyrazine | >10 |

| CHP3 | (E)-2-chloro-3-(2-(4-nitrobenzylidene)hydrazinyl)pyrazine | 8.54 |

| CHP4 | (E)-2-chloro-3-(2-(4-hydroxybenzylidene)hydrazinyl)pyrazine | 3.76 |

| CHP5 | (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine | 4.2 |

| Donepezil | (Standard) | 0.53 |

Table 1: Acetylcholinesterase inhibitory activity of 2-chloro-3-hydrazinopyrazine derivatives. Data sourced from Taheri et al., 2022.[1]

The data indicates that the nature of the substituent on the formyl group significantly influences the inhibitory activity, with the hydroxyl-substituted derivative (CHP4) exhibiting the most potent inhibition among the synthesized compounds.

The following diagram illustrates the mechanism of action of these inhibitors.

References

2-Chloro-6-hydrazinylpyrazine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive hydrazine (B178648) moiety and a displaceable chlorine atom on a pyrazine (B50134) core, offers a versatile platform for the construction of diverse and complex molecular scaffolds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key reactions of this compound, with a particular focus on its application in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, which are prevalent in biologically active compounds. Detailed experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its role in modulating the physicochemical properties of a molecule make it a valuable component in drug design. When substituted with reactive functional groups, such as a hydrazine and a chloro group, the synthetic utility of the pyrazine core is significantly enhanced. This compound serves as a prime example of such a versatile building block, enabling the exploration of novel chemical space in the quest for new therapeutic agents. The dual reactivity allows for sequential or one-pot multi-component reactions to generate libraries of compounds for high-throughput screening.

Physicochemical and Spectroscopic Data

While detailed spectroscopic data for this compound is often proprietary and available from commercial suppliers upon request, a summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63286-29-3 | [1][2] |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | |

| IUPAC Name | (6-chloropyrazin-2-yl)hydrazine | |

| Appearance | Solid (form may vary) | |

| Purity | Typically >97% | [3][4] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various chemical suppliers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor with hydrazine hydrate (B1144303). The reaction leverages the higher reactivity of one chlorine atom, allowing for a selective monosubstitution.

General Synthetic Workflow

The overall synthetic process involves the reaction of 2,6-dichloropyrazine (B21018) with hydrazine hydrate in a suitable solvent.

Detailed Experimental Protocol

This protocol is based on analogous procedures for the synthesis of similar hydrazinyl-heterocycles.[5][6]

Materials:

-

2,6-Dichloropyrazine

-

Hydrazine hydrate (80% in water)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyrazine (1 equivalent) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold ethanol and then with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Dry the purified product under vacuum.

Reactivity and Applications in Organic Synthesis

This compound possesses two key reactive sites: the nucleophilic hydrazine group and the electrophilic carbon atom attached to the chlorine. This dual reactivity allows for a range of synthetic transformations.

Reactions of the Hydrazine Moiety

The hydrazine group is highly nucleophilic and readily undergoes condensation reactions with carbonyl compounds and cyclization with 1,3-dicarbonyl compounds.

This compound reacts with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone derivatives. This reaction is useful for introducing a wide variety of substituents onto the pyrazine core.[3]

A key application of this compound is in the synthesis of the fused pyrazolo[1,5-a]pyrazine (B3255129) ring system. This is typically achieved through a condensation-cyclization reaction with a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester.[7]

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

Materials:

-

This compound

-

A 1,3-dicarbonyl compound (e.g., acetylacetone)

-

Glacial acetic acid or another suitable solvent/catalyst

Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-